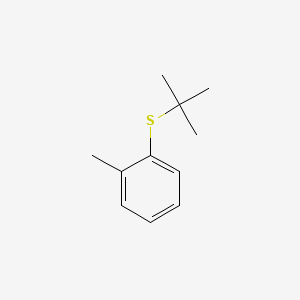
1-(tert-Butylsulfanyl)-2-methylbenzene
Overview
Description
1-(tert-Butylsulfanyl)-2-methylbenzene, also known as tert-Butylthiomethylbenzene, is a chemical compound that belongs to the family of aromatic compounds. It is a colorless liquid that is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)-2-methylbenzene is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. It can also act as a reducing agent in certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be toxic to aquatic organisms and may cause skin irritation and respiratory problems in humans if exposed to high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(tert-Butylsulfanyl)-2-methylbenzene in lab experiments is its unique reactivity. It can be used in a wide range of organic reactions to form new compounds with unique properties. However, its toxicity and potential health hazards make it challenging to work with in the lab.
Future Directions
There are many potential future directions for the use of 1-(tert-Butylsulfanyl)-2-methylbenzene in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Another area of interest is the study of its potential health hazards and ways to mitigate its toxicity. Additionally, there is potential for the use of this compound in the development of new materials with unique properties.
Scientific Research Applications
1-(tert-Butylsulfanyl)-2-methylbenzene has various scientific research applications. It is widely used as a reagent in organic synthesis to form new compounds with unique properties. It is also used in the production of pharmaceuticals, agrochemicals, and fragrances. In addition, it is used as a precursor for the synthesis of other important compounds such as tert-butylbenzene and tert-butylphenol.
properties
IUPAC Name |
1-tert-butylsulfanyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBLSLTYWIYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
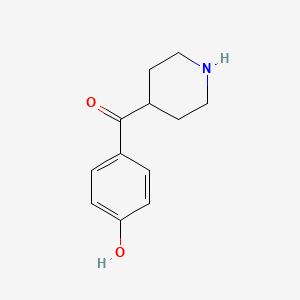
![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)
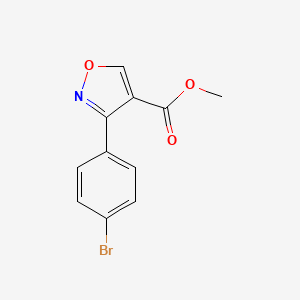
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
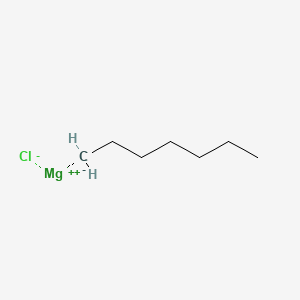

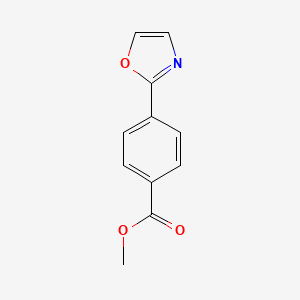

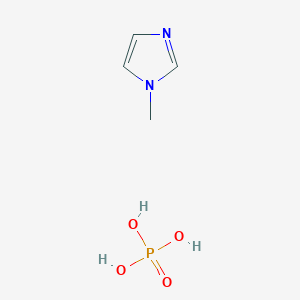

![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)
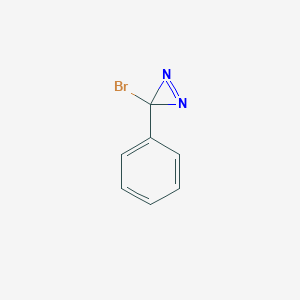
![2-Bromo-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B3266304.png)